An In-Depth Technical Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Formyl-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a key bifunctional organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and a versatile boronic acid moiety on a phenyl ring substituted with a strongly electron-withdrawing trifluoromethyl group, makes it an invaluable building block for the synthesis of complex molecular architectures.
The strategic placement of the formyl and trifluoromethyl groups at the meta-positions relative to the boronic acid dictates the electronic properties and reactivity of the molecule. The trifluoromethyl group enhances the Lewis acidity of the boronic acid, influencing its reactivity in coupling reactions, while the formyl group provides a convenient handle for further chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-Formyl-5-(trifluoromethyl)phenylboronic acid, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
Core Chemical Attributes
| Property | Value | Source |
| CAS Number | 1451393-24-0 | [1] |
| Molecular Formula | C₈H₆BF₃O₃ | [2] |
| Molecular Weight | 217.94 g/mol | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2] |
Solubility and Stability
While specific quantitative solubility data for 3-Formyl-5-(trifluoromethyl)phenylboronic acid in a range of solvents is not extensively published, general trends for phenylboronic acids can provide guidance. Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones, moderate solubility in chloroform, and low solubility in nonpolar hydrocarbon solvents.[2] The presence of the trifluoromethyl group, which increases lipophilicity, may slightly decrease solubility in water compared to unsubstituted phenylboronic acid.[1] For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere to prevent degradation, as boronic acids can be susceptible to oxidation and dehydration to form boroxines.
Acidity
The Lewis acidity of the boronic acid moiety is a critical parameter influencing its reactivity. The presence of the electron-withdrawing trifluoromethyl and formyl groups is expected to increase the Lewis acidity of the boron center. This is a known trend for phenylboronic acids bearing electron-withdrawing substituents.[3] For comparison, the pKa of the isomeric 5-trifluoromethyl-2-formylphenylboronic acid has been determined to be 5.67, which is significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8), indicating a substantial increase in acidity due to the electron-withdrawing groups.[4] A similar trend is anticipated for the 3-formyl isomer.
Synthesis and Purification
The synthesis of 3-Formyl-5-(trifluoromethyl)phenylboronic acid typically starts from a readily available halogenated precursor, such as 3-bromo-5-(trifluoromethyl)benzaldehyde. A common and effective method is through a lithium-halogen exchange followed by borylation.
Synthetic Workflow
Caption: General synthetic workflow for 3-Formyl-5-(trifluoromethyl)phenylboronic acid.
Step-by-Step Synthesis Protocol (Adapted from analogous procedures)
This protocol is based on established methods for the synthesis of arylboronic acids from aryl halides.[4][5]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 3-Formyl-5-(trifluoromethyl)phenylboronic acid as a solid. The purity should be confirmed by NMR spectroscopy and melting point analysis.
Reactivity and Applications in Synthesis
The dual functionality of 3-Formyl-5-(trifluoromethyl)phenylboronic acid makes it a powerful tool in organic synthesis, particularly in the construction of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, forming a carbon-carbon bond.[6] The electron-withdrawing nature of the trifluoromethyl and formyl groups on 3-Formyl-5-(trifluoromethyl)phenylboronic acid can influence the efficiency of the transmetalation step in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Suzuki-Miyaura Coupling Protocol
This is a general protocol that can be optimized for specific substrates.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), 3-Formyl-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 eq). Add a suitable solvent (e.g., a mixture of dioxane and water, or toluene).
-
Catalyst Addition: Degas the mixture by bubbling argon through it for 15-20 minutes. Then, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system, 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Significance in Drug Discovery and Medicinal Chemistry
The incorporation of the trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[8] Arylboronic acids, and the biaryl structures derived from them, are prevalent in many biologically active compounds.[9]
The unique substitution pattern of 3-Formyl-5-(trifluoromethyl)phenylboronic acid makes it a valuable precursor for the synthesis of novel pharmaceutical agents. The formyl group can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, allowing for the rapid generation of a library of diverse compounds for biological screening. The trifluoromethylphenyl moiety can be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic properties.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Formyl-5-(trifluoromethyl)phenylboronic acid is not widely available, data from closely related compounds such as (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid suggest that it should be handled with care.[10] It is likely to be an irritant to the eyes, skin, and respiratory system. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of complex biaryl structures relevant to drug discovery and materials science. Its unique combination of a reactive aldehyde, a versatile boronic acid, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and proper handling is crucial for its successful application in the laboratory. As research in these fields continues to advance, the demand for such specialized reagents is expected to grow, further solidifying the importance of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in modern chemical research.
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